molecular formula C7H4BrNS B079995 2-Bromophenyl isothiocyanate CAS No. 13037-60-0

2-Bromophenyl isothiocyanate

Cat. No.: B079995
CAS No.: 13037-60-0
M. Wt: 214.08 g/mol
InChI Key: PAFORXDSYWMYGP-UHFFFAOYSA-N
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Description

2-Bromophenyl isothiocyanate is an organic compound with the molecular formula C7H4BrNS. It is a derivative of phenyl isothiocyanate, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its utility in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired isothiocyanate .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromophenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes

Comparison with Similar Compounds

Uniqueness: 2-Bromophenyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity in certain chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful reagent in various scientific research applications .

Properties

IUPAC Name

1-bromo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFORXDSYWMYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156495
Record name 1-Bromo-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-60-0
Record name Benzene, 1-bromo-2-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reactivity of 2-bromophenyl isothiocyanate?

A1: this compound serves as a versatile precursor for synthesizing various heterocyclic compounds. The key lies in its ability to undergo bromine-lithium exchange with butyllithium, forming the reactive intermediate 2-lithiophenyl isothiocyanate [, ]. This intermediate then reacts readily with various electrophiles, leading to the formation of diverse structures like benzoselenazole-2(3H)-thiones [] and 3-arylquinazoline-2,4(1H,3H)-dithiones [].

Q2: Can you provide an example reaction scheme using this compound as a starting material?

A2: Certainly! Let's illustrate the synthesis of benzoselenazole-2(3H)-thiones as described in []:

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